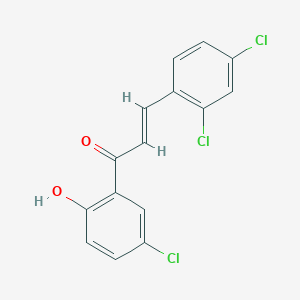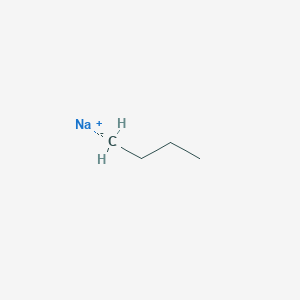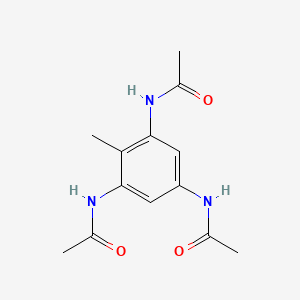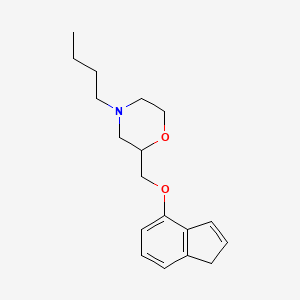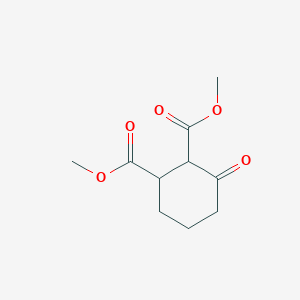
Dimethyl 3-oxocyclohexane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-oxocyclohexane-1,2-dicarboxylate is an organic compound with the molecular formula C10H14O5. It is a derivative of cyclohexane, featuring two ester groups and a ketone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3-oxocyclohexane-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexane-1,2-dione with dimethyl carbonate in the presence of a base such as sodium methoxide. The reaction typically proceeds under reflux conditions, yielding the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-oxocyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3-oxocyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of dimethyl 3-oxocyclohexane-1,2-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The ketone group can also interact with nucleophiles, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-oxocyclohexane-1,3-dicarboxylate: Similar structure but with the ketone group at a different position.
Dimethyl cis-1,2-dimethylcyclohexane-1,2-dicarboxylate: Contains additional methyl groups on the cyclohexane ring.
Uniqueness
Dimethyl 3-oxocyclohexane-1,2-dicarboxylate is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in synthetic chemistry and various industrial applications .
Properties
CAS No. |
78108-86-8 |
|---|---|
Molecular Formula |
C10H14O5 |
Molecular Weight |
214.21 g/mol |
IUPAC Name |
dimethyl 3-oxocyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C10H14O5/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h6,8H,3-5H2,1-2H3 |
InChI Key |
DOOIIJNENIICPK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCC(=O)C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


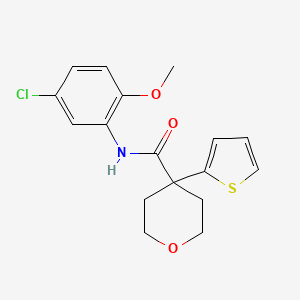
![3-Bromo-7,7-bis(trifluoromethyl)-1-azatricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14156966.png)
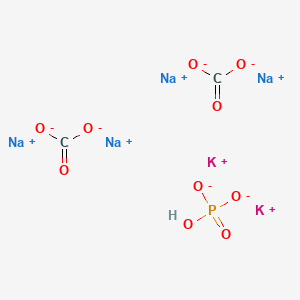
![11-benzyl-4-(4-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14156971.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzaldehyde](/img/structure/B14156972.png)
![(5Z)-2-(4-methylpiperazin-1-yl)-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14156973.png)

![1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 5,7-dimethyl-](/img/structure/B14156981.png)
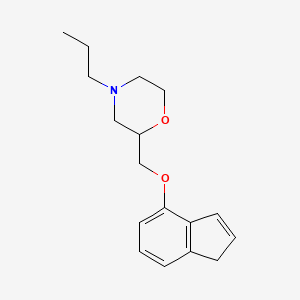
![N-[2-(4-Methylphenoxy)ethyl]-2-nitrobenzamide](/img/structure/B14156991.png)
